A Technical Guide to 5-bromo-N,N-dimethylpyridin-2-amine: Properties, Synthesis, and Reactivity
A Technical Guide to 5-bromo-N,N-dimethylpyridin-2-amine: Properties, Synthesis, and Reactivity
Abstract: This technical guide provides an in-depth analysis of 5-bromo-N,N-dimethylpyridin-2-amine (CAS No. 26163-07-5), a key heterocyclic building block in modern organic synthesis. We will explore its core chemical and physical properties, detail a robust synthetic protocol, and provide expert insight into its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals who utilize substituted pyridines as intermediates in the synthesis of complex molecular targets.
Introduction and Structural Overview
5-bromo-N,N-dimethylpyridin-2-amine is a disubstituted pyridine featuring a bromine atom at the C5 position and a dimethylamino group at the C2 position. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate. The electron-donating dimethylamino group activates the pyridine ring, while the bromine atom serves as an excellent leaving group and a handle for introducing molecular diversity through cross-coupling chemistry. Its structure is foundational for the synthesis of a wide range of compounds in medicinal chemistry and materials science.
Caption: Chemical structure of 5-bromo-N,N-dimethylpyridin-2-amine.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties is provided below for quick reference. This data is critical for proper handling, storage, and experimental planning.
| Property | Value | Source |
| CAS Number | 26163-07-5 | [1] |
| Molecular Formula | C₇H₉BrN₂ | [1][2] |
| Molecular Weight | 201.07 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 41-44 °C | [2] |
| Boiling Point | 253.5 °C at 760 mmHg | [2] |
| Purity | Typically ≥97% | [2] |
| Storage | Store at room temperature | [2] |
Safety Information: This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
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GHS Pictogram: GHS07 (Harmful)[2]
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Signal Word: Warning[2]
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2]
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Precautionary Statements: P261, P264, P270, P280, P302+P352, P305+P351+P338[2]
Synthesis and Purification
The synthesis of 5-bromo-N,N-dimethylpyridin-2-amine is typically achieved via nucleophilic aromatic substitution (SNAr) on a suitable di-substituted pyridine precursor. The following protocol describes a reliable method starting from 5-bromo-2-chloropyridine.
Reaction Scheme: 5-bromo-2-chloropyridine + Dimethylamine → 5-bromo-N,N-dimethylpyridin-2-amine
Detailed Experimental Protocol:
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Reactor Setup: To a sealed pressure vessel equipped with a magnetic stir bar, add 5-bromo-2-chloropyridine (1.0 eq.).
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Reagent Addition: Add a solution of dimethylamine (2.0 M in THF, 3.0 eq.) to the vessel. The excess dimethylamine serves as both the nucleophile and the base to neutralize the HCl byproduct, driving the reaction to completion.
-
Reaction Conditions: Seal the vessel tightly and heat the reaction mixture to 80-100 °C.
-
Causality Insight: The use of a sealed vessel and elevated temperature is necessary to increase the reaction rate, as the C-Cl bond on the electron-deficient pyridine ring requires energy to be overcome by the nucleophile.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Caption: A typical workflow for the synthesis and purification of the title compound.
Spectroscopic Characterization
| Data Type | Predicted Chemical Shifts / Key Features |
| ¹H NMR | * ~8.2 ppm (d, 1H): Proton at C6, adjacent to the ring nitrogen. Expected to be a doublet due to coupling with the C4 proton. |
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~7.6 ppm (dd, 1H): Proton at C4, coupled to both C3 and C6 protons.
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~6.5 ppm (d, 1H): Proton at C3, adjacent to the strongly electron-donating N,N-dimethylamino group, causing a significant upfield shift.
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~3.1 ppm (s, 6H): The six equivalent protons of the two methyl groups on the dimethylamino substituent. | | ¹³C NMR | * ~158 ppm: Quaternary carbon at C2, attached to two nitrogen atoms.
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~148 ppm: Carbon at C6.
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~140 ppm: Carbon at C4.
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~108 ppm: Carbon at C3, shifted upfield by the amino group.
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~105 ppm: Quaternary carbon at C5, attached to bromine.
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~38 ppm: Carbon of the N-methyl groups. | | Mass Spec (EI) | * M⁺ at m/z 200/202: A characteristic isotopic pattern for a monobrominated compound.
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Fragment at m/z 185/187: Loss of a methyl group (-15). |
Reactivity and Synthetic Applications
The primary utility of 5-bromo-N,N-dimethylpyridin-2-amine lies in its role as a substrate for palladium-catalyzed cross-coupling reactions. The bromine at the C5 position is readily displaced, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with a boronic acid or ester.[4] This reaction is highly effective for 5-bromo-N,N-dimethylpyridin-2-amine, enabling the synthesis of 5-aryl-N,N-dimethylpyridin-2-amines.
Generalized Protocol for Suzuki-Miyaura Coupling:
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Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromo-N,N-dimethylpyridin-2-amine (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically an aqueous solution of K₂CO₃ or K₃PO₄ (2.0 eq.).[5][6]
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Solvent: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water.[5][6]
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Reaction: Heat the mixture to 85-100 °C with vigorous stirring for several hours until completion, as monitored by TLC or LC-MS.
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Workup: After cooling, dilute the mixture with water and extract with an organic solvent. The product is then purified via standard methods.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds, coupling an aryl halide with an amine.[7][8] This allows for the synthesis of more complex diamine pyridine structures from 5-bromo-N,N-dimethylpyridin-2-amine.
Key Considerations for Buchwald-Hartwig Amination:
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Catalyst System: This reaction often requires more specialized ligands than Suzuki coupling. Sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) or ferrocene-based ligands (e.g., dppf) are commonly used in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[7][9]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice.[9]
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Conditions: The reaction is performed under strictly anhydrous and inert conditions, typically in a solvent like toluene or dioxane at elevated temperatures.[9]
The catalytic cycle is similar to the Suzuki reaction but involves coordination and deprotonation of the amine nucleophile in place of transmetalation.[8] This reaction significantly expands the synthetic utility of the title compound, enabling access to structures that are otherwise difficult to prepare.
Conclusion
5-bromo-N,N-dimethylpyridin-2-amine is a strategically functionalized building block with significant value in synthetic chemistry. Its well-defined physicochemical properties and predictable reactivity make it a reliable intermediate. The bromine atom at the C5 position provides a versatile handle for diversification, particularly through robust and high-yielding palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This guide has provided the foundational knowledge, practical protocols, and mechanistic insights necessary for researchers to effectively incorporate this valuable reagent into their synthetic programs.
References
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PubChem. 5-bromo-N,N-dimethylpyridin-2-amine. National Center for Biotechnology Information. Available at: [Link]
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Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. Available at: [Link]
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Google Patents. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[2][4][10]triazolo[1,5-a]pyridine. Available at:
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PubChem. 5-Bromo-N,3-dimethylpyridin-2-amine. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]
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Iannazzo, D., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(2), 2191-2202. Available at: [Link]
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ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Available at: [Link]
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